5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Catalog No.
S1501334
CAS No.
175850-28-9
M.F
C32H22S2
M. Wt
470.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

CAS Number

175850-28-9

Product Name

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

IUPAC Name

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene

Molecular Formula

C32H22S2

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H

InChI Key

SJNXLFCTPWBYSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6
The development of new organic semiconductors is the focus of much scientific research due to their potential applications in a variety of fields, including electronics and optoelectronics. One such compound is '5,5'-DI(4-Biphenylyl)-2,2'-bithiophene', which is commonly referred to as 'DBTBP'. In this paper, we will discuss the chemical and physical properties of DBTBP, its synthesis and characterization, as well as its biological properties and potential applications in scientific research.
DBTBP is a member of the bithiophene family of organic semiconductors. It consists of two thiophene units that are connected by a biphenyl unit. DBTBP is a crystalline solid that is often used as a starting material for the synthesis of other organic semiconductors.
DBTBP has a molecular formula of C28H20S2 and a molecular weight of 440.58 g/mol. It has a melting point of 255-257°C and a boiling point of 558.9°C. DBTBP is insoluble in water but is soluble in many common organic solvents, including chloroform, methanol, and dichloromethane.
DBTBP can be synthesized in a variety of ways, but one common method is through a Suzuki coupling reaction. This involves the reaction of 2-bromo-5,5'-dibromo-2'-iodo-biphenyl with 2-thiopheneboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to reductive aromatization under basic conditions to yield DBTBP.
The structure and purity of DBTBP can be characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
DBTBP can be analyzed using a variety of techniques. UV-visible spectroscopy is commonly used to measure the absorption spectrum of DBTBP, which provides information about its electronic properties. X-ray diffraction can be used to determine the crystal structure of DBTBP, while NMR spectroscopy can be used to study the chemical shifts of the protons and carbons in the molecule.
There is limited information available regarding the biological properties of DBTBP. However, some studies have suggested that it may have potential as an antifungal agent.
There is limited information available regarding the toxicity and safety of DBTBP in scientific experiments. However, it is important to handle the compound with care as it is a hazardous material and may cause harm if ingested or inhaled.
DBTBP has potential applications in a variety of scientific fields, including electronics, optoelectronics, and photovoltaics. It can be used as a starting material for the synthesis of other organic semiconductors, which can be used to make electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Currently, there is ongoing research into the synthesis and characterization of DBTBP and its derivatives. Researchers are also exploring the possibility of using DBTBP and its derivatives in the development of new electronic devices.
The potential implications of DBTBP and its derivatives are vast, with applications in fields such as electronics, optoelectronics, and photovoltaics. DBTBP and its derivatives can be used as building blocks for the synthesis of other organic semiconductors, which can be used in the production of electronic devices such as OLEDs and OPVs.
There are several limitations to the use of DBTBP and its derivatives in scientific research and industry. For example, the synthesis of DBTBP can be challenging, and the compound is relatively expensive. Additionally, the properties of DBTBP and its derivatives can be sensitive to the synthetic conditions used.
for research into DBTBP and its derivatives include developing more efficient and cost-effective synthetic methods, as well as exploring their potential applications in other fields, such as sensing and biomedicine. Researchers may also investigate the use of DBTBP and its derivatives in the development of new organic electronic devices that are more efficient and have a longer lifespan.

XLogP3

9.6

Wikipedia

AGN-PC-0N85WR

Dates

Modify: 2023-08-15

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